5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione
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Overview
Description
5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of 2,3-diaminopyridine with carbon disulfide or phosgene. One common method starts with 6-methoxy-2,3-diaminopyridine hydrochloride, which reacts with carbon disulfide to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine
- 5-Methoxy-2-thio-3H-imidazo[4,5-b]pyridine
- Omeprazole (a proton pump inhibitor with a similar imidazole-pyridine structure)
Uniqueness
5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3,5H,1H3,(H,9,10,12) |
InChI Key |
GBTULZUHSWRAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=S)NC2=N1 |
Origin of Product |
United States |
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